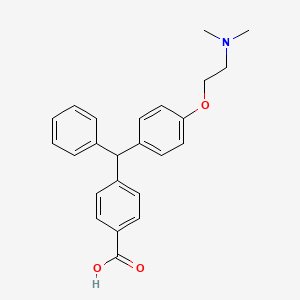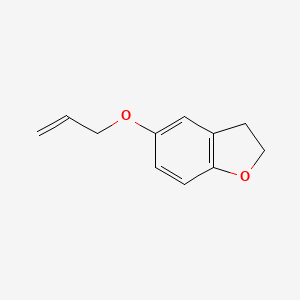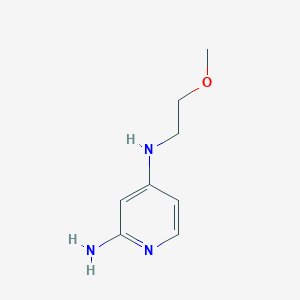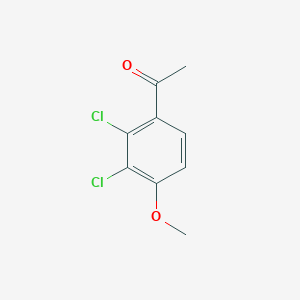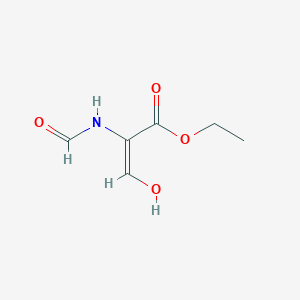![molecular formula C13H8F3N3O B13860976 6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at the 6-position and a trifluoromethyl group at the 2-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl substituents. The key steps include:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a Vilsmeier-Haack reaction, which involves the reaction of a pyrrole derivative with a formylating agent to introduce formyl groups at specific positions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of benzene reacts with the pyrrolo[3,2-d]pyrimidine core in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonium salt under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to improve the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated or hydrogenated products
Aplicaciones Científicas De Investigación
6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerases (PARPs), which play crucial roles in cell cycle regulation and DNA repair . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol can be compared with other similar compounds, such as:
Pyrrolo[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure but with a pyrazole ring instead of a pyrrole ring, leading to different biological activities and applications.
Thieno[2,3-d]pyrimidine Derivatives: These compounds contain a thiophene ring fused to the pyrimidine core, which can alter their electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C13H8F3N3O |
|---|---|
Peso molecular |
279.22 g/mol |
Nombre IUPAC |
6-phenyl-2-(trifluoromethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)12-18-9-6-8(7-4-2-1-3-5-7)17-10(9)11(20)19-12/h1-6,17H,(H,18,19,20) |
Clave InChI |
RRJMDQDFUUDNCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)

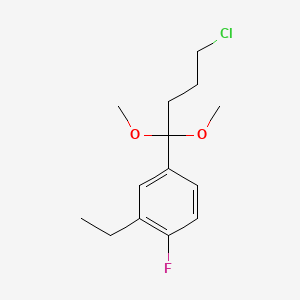
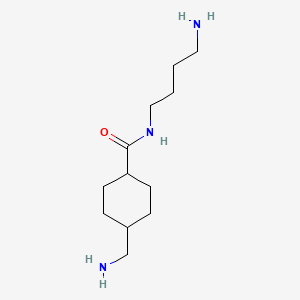
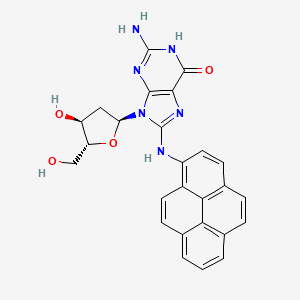
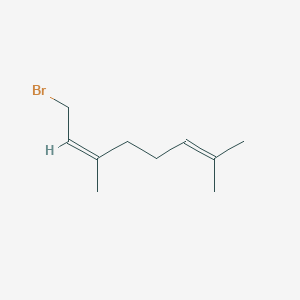
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)

